molecular formula C30H16 B089552 Pyranthrene CAS No. 191-13-9

Pyranthrene

Cat. No.: B089552
CAS No.: 191-13-9
M. Wt: 376.4 g/mol
InChI Key: LNKHTYQPVMAJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyranthrene is a polycyclic aromatic hydrocarbon with the chemical formula C30H16 . It consists of eight benzene rings fused together, giving it a complex and stable structure. This compound is known for its reddish-brown color, which turns yellowish upon purification via sublimation.

Scientific Research Applications

Pyranthrene has a wide range of applications in scientific research:

Safety and Hazards

Pyranthrene has been shown to cause oxidative stress and DNA damage within cells . It is classed as a carcinogen and an endocrine disruptor, which heavily limits its use in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyranthrene can be synthesized by reducing pyranthrone with zinc dust, acetic acid, and pyridine . This method involves the reduction of pyranthrone, a precursor molecule, under specific conditions to yield this compound.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves the same reduction process on a larger scale. The use of zinc dust, acetic acid, and pyridine remains central to the production process.

Chemical Reactions Analysis

Types of Reactions: Pyranthrene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: The reduction of pyranthrone to this compound is a key reaction.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc dust in the presence of acetic acid and pyridine is used for reduction.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: this compound itself.

    Substitution: Halogenated or nitro-substituted this compound derivatives.

Mechanism of Action

Pyranthrene exerts its effects primarily through its photoconductive properties. When exposed to light, it can generate electron-hole pairs, making it useful in photoconductive applications. its ability to cause oxidative stress and DNA damage limits its use in biological systems .

Comparison with Similar Compounds

    Pyrene: Another polycyclic aromatic hydrocarbon with four benzene rings.

    Perylene: Consists of five benzene rings fused together.

    Anthracene: Composed of three benzene rings.

Comparison:

This compound’s unique structure and properties make it a compound of significant interest in various fields, despite its limitations in biological applications. Its potential in organic electronics and photophysical applications continues to drive research and development efforts.

Properties

IUPAC Name

pyranthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16/c1-3-7-23-17(5-1)13-19-9-11-22-16-26-24-8-4-2-6-18(24)14-20-10-12-21-15-25(23)27(19)29(22)30(21)28(20)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKHTYQPVMAJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=CC5=C6C(=CC7=CC=CC=C75)C=CC8=CC2=C3C4=C86
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172613
Record name Pyranthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191-13-9
Record name Pyranthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyranthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyranthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyranthrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QT2M2U8AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyranthrene
Reactant of Route 2
Pyranthrene
Reactant of Route 3
Pyranthrene
Reactant of Route 4
Pyranthrene
Reactant of Route 5
Pyranthrene
Reactant of Route 6
Pyranthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.